

# A-119637: An In-Depth Technical Guide to a Widely Used Amphoteric Surfactant

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## Compound of Interest

Compound Name: A-119637

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For Researchers, Scientists, and Formulation Professionals

This technical guide provides a comprehensive overview of the chemical properties, toxicological data, and experimental safety assessment protocols for the compound commonly referred to as **A-119637** in some databases, but more widely known by its synonyms, Lauramidopropyl Hydroxysultaine and Cocamidopropyl Hydroxysultaine. This document is intended for professionals in the fields of cosmetic science, toxicology, and chemical research who require detailed information on this ingredient.

It is important to note that **A-119637** and its synonyms are not pharmaceutical compounds and do not have an associated mechanism of action involving specific signaling pathways in a pharmacological context. The primary application of this chemical is as a surfactant in personal care and cleaning products. Therefore, this guide focuses on its chemical identity, functions, and safety profile.

## Chemical Identity

- IUPAC Name: 3-[3-(dodecanoylamino)propyl-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate[1]
- CAS Number: 19223-55-3[1]
- Molecular Formula: C<sub>20</sub>H<sub>42</sub>N<sub>2</sub>O<sub>5</sub>S[1]

- Synonyms: **A-119637**, Lauramidopropyl Hydroxysultaine, Cocamidopropyl Hydroxysultaine, Softazoline LSB-R, RALUFON CAS-OH, 1-Propanaminium, 2-hydroxy-N,N-dimethyl-N-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt[1]

## Core Functions and Applications

Lauramidopropyl Hydroxysultaine is an amphoteric surfactant derived from coconut oil.[2][3] Its zwitterionic nature, possessing both a positive and a negative charge in its molecular structure, makes it a versatile ingredient in a wide range of cosmetic and personal care products.[4] Its primary functions include:

- Cleansing: As a surfactant, it effectively binds to dirt, oil, and impurities, allowing them to be washed away.[2][4][5]
- Foam Boosting: It enhances the volume, texture, and stability of foam in products like shampoos and body washes.[3][4][5]
- Conditioning: It imparts a conditioning effect on hair and skin, leaving them feeling soft and manageable.[2][4][5]
- Antistatic: It reduces static electricity, which is particularly beneficial in hair care products to control frizz.[2][4][5]
- Viscosity Control: It can be used to thicken formulations, improving their texture and stability. [3][4]
- Mildness: It is known for being a gentle surfactant and can reduce the irritation potential of other surfactants in a formulation.[6][7]

It is commonly found in shampoos, conditioners, body washes, facial cleansers, hand soaps, and other personal care items.[3][8]

## Quantitative Toxicological Data

The safety of Lauramidopropyl Hydroxysultaine and related alkyl sultaines has been assessed through various toxicological studies. The following table summarizes key quantitative data from these assessments.

Test Type	Species	Test Substance	Dosage/Concentration	Result	Citation
Acute Oral Toxicity (LD50)	Rat	42% Cocamidopropyl Hydroxysultaine	~3000 mg active ingredient/kg bw	LD50 ≈ 3000 mg/kg	[1][9]
Acute Oral Toxicity (LD50)	Mouse	42% Cocamidopropyl Hydroxysultaine	3150 mg active ingredient/kg bw	LD50 = 3150 mg/kg	[1][9]
Acute Dermal Toxicity (LD50)	Rat	36.2% Cocamidopropyl Hydroxysultaine	>2000 mg active ingredient/kg bw	LD50 > 2000 mg/kg	[1][9]
Short-Term Toxicity (NOAEL)	Rat	36.2% Cocamidopropyl Hydroxysultaine	100 mg/kg/day	No-Observed-Adverse-Effect Level	[9]

## Experimental Protocols for Safety Assessment

The safety assessment of cosmetic ingredients like Lauramidopropyl Hydroxysultaine follows standardized guidelines to ensure consumer safety. Below are descriptions of the methodologies for key toxicological endpoints.

### 4.1 Genotoxicity Testing: Chromosome Aberration Study

- Objective: To assess the potential of a substance to induce structural chromosome damage in cultured mammalian cells.
- Methodology (based on OECD Test Guideline 473):

- Cell Culture: Human lymphocytes are cultured in vitro.
- Test Substance Preparation: An aqueous solution of the test substance (e.g., 36.2% Cocamidopropyl Hydroxysultaine) is prepared.
- Exposure: The cultured cells are exposed to a range of concentrations of the test substance for a defined period. The experiment is conducted both with and without an external metabolic activation system (e.g., S9 mix) to mimic metabolic processes in the liver.
- Harvesting and Staining: After the exposure period, the cells are treated with a metaphase-arresting substance (e.g., colchicine), harvested, and stained.
- Microscopic Analysis: The chromosomes of the cells are examined under a microscope for structural aberrations.
- Data Analysis: The frequency of aberrant cells is compared between the treated and control groups to determine if the test substance induced a statistically significant increase in chromosome damage.[\[1\]](#)

#### 4.2 Skin Irritation Testing

- Objective: To determine the potential of a substance to cause skin irritation.
- Methodology:
  - Test Animals: Typically, rabbits are used for this assay.
  - Application: A single dose of the test material (e.g., 0.5 ml of up to 41.5% Cocamidopropyl Hydroxysultaine) is applied to a small area of shaved skin. The application site is covered with a semi-occlusive patch for a specified duration (e.g., 4 hours).
  - Observation: After the patch is removed, the skin is examined for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours post-application).
  - Scoring: The observed reactions are scored based on a standardized grading system.

- Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.[1]

#### 4.3 Skin Sensitization Testing: Human Repeat Insult Patch Test (HRIPT)

- Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis) in humans.
- Methodology:
  - Induction Phase: A patch containing the test material (e.g., 12% Lauramidopropyl Hydroxysultaine) is applied to the skin of human volunteers for a set period. This is repeated multiple times over several weeks on the same skin site.
  - Rest Period: A rest period of about two weeks follows the induction phase, during which no patches are applied.
  - Challenge Phase: A challenge patch with the test material is applied to a new skin site.
  - Evaluation: The challenge patch site is observed for any signs of an allergic reaction (e.g., redness, swelling) at specified time points after patch removal.
  - Conclusion: If no reactions are observed during the challenge phase, the substance is considered non-sensitizing under the test conditions.[1]

## Visualized Experimental Workflow

The following diagram illustrates a general workflow for the safety and toxicological assessment of a cosmetic ingredient like Lauramidopropyl Hydroxysultaine.

## Initial Assessment

Chemical Identification &amp; Purity

Literature Review &amp; Data Mining

In Vitro Testing

Genotoxicity Assays  
(e.g., Ames Test, Chromosome Aberration)Ocular Irritation Prediction  
(e.g., EpiOcular™ assay)

In Vivo Testing (as required)

Acute Toxicity (Oral, Dermal)

Skin &amp; Eye Irritation

Skin Sensitization

Human Clinical Testing

Human Repeat Insult Patch Test (HRIPT)

Final Assessment

Safety Assessment &amp; Risk Characterization

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General workflow for cosmetic ingredient safety assessment.

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